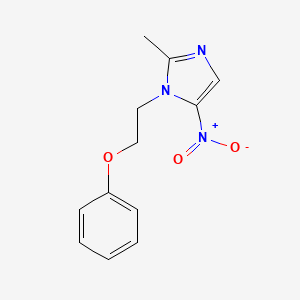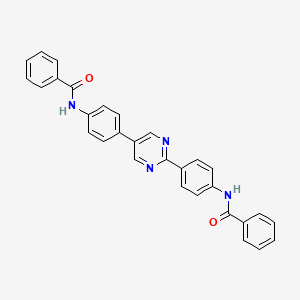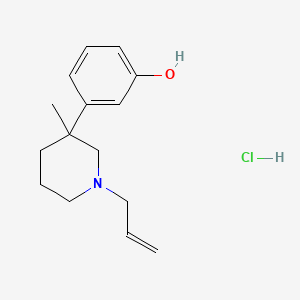
1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with an allyl group, a hydroxyphenyl group, and a methyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The allyl, hydroxyphenyl, and methyl groups are introduced through substitution reactions using specific reagents and catalysts.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.
Substitution: The allyl and hydroxyphenyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products:
Oxidized Derivatives: Quinones or other oxidized forms of the hydroxyphenyl group.
Reduced Derivatives: Modified piperidine rings or other reduced forms of the compound.
Substituted Derivatives: Compounds with new functional groups introduced through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the piperidine ring can influence the compound’s overall conformation and binding properties. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-3-methylpiperidine: Lacks the hydroxyphenyl group, making it less versatile in certain applications.
3-(p-Hydroxyphenyl)-3-methylpiperidine: Lacks the allyl group, which may affect its reactivity and binding properties.
1-Allyl-3-(p-hydroxyphenyl)piperidine: Lacks the methyl group, which can influence its overall stability and reactivity.
Uniqueness: 1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride is unique due to the presence of all three substituents (allyl, hydroxyphenyl, and methyl) on the piperidine ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6580-98-9 |
|---|---|
Molekularformel |
C15H22ClNO |
Molekulargewicht |
267.79 g/mol |
IUPAC-Name |
3-(3-methyl-1-prop-2-enylpiperidin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-3-9-16-10-5-8-15(2,12-16)13-6-4-7-14(17)11-13;/h3-4,6-7,11,17H,1,5,8-10,12H2,2H3;1H |
InChI-Schlüssel |
XENTXPNRZSWWMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN(C1)CC=C)C2=CC(=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


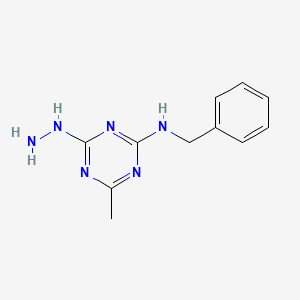
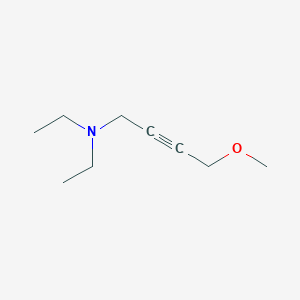
![N-[(4-methoxyphenyl)methyl]-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B14166768.png)


![n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine](/img/structure/B14166793.png)

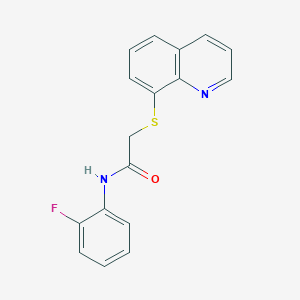
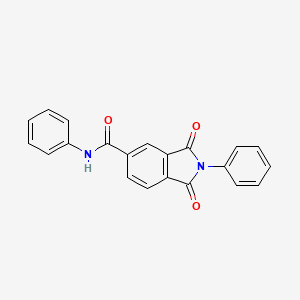
![(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14166800.png)
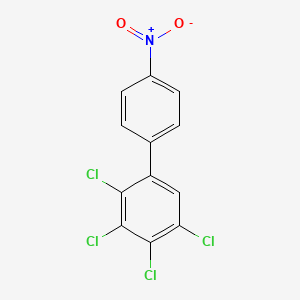
![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
